REACTION_CXSMILES
|
C[Si]([C:5]#[C:6][Si:7]([CH:12]([CH3:14])[CH3:13])([CH:9]([CH3:11])[CH3:10])Br)(C)C.[CH2:15]([Mg]Cl)[CH:16]=[CH2:17]>C1COCC1>[CH2:15]([Si:7]([C:6]#[CH:5])([CH:12]([CH3:14])[CH3:13])[CH:9]([CH3:11])[CH3:10])[CH:16]=[CH2:17]
|
Name
|
(trimethylsilylethynyl)diisopropylbromosilane
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C[Si](C)(C)C#C[Si](Br)(C(C)C)C(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C=C)[Mg]Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
45 °C
|
Type
|
CUSTOM
|
Details
|
by stirring for 1-2 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The reaction was quenched by the slow addition of ice water
|
Type
|
DISSOLUTION
|
Details
|
dilute sulfuric acid to dissolve magnesium salts
|
Type
|
ADDITION
|
Details
|
followed by the addition of pentane
|
Type
|
CUSTOM
|
Details
|
The organic layer was separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous layer was extracted with pentane one additional time
|
Type
|
WASH
|
Details
|
washed with water and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated under rotary evaporation
|
Type
|
CUSTOM
|
Details
|
Removal of the trimethylsilyl substituent
|
Type
|
CUSTOM
|
Details
|
The product was isolated by extraction into hexanes (2×50 mL)
|
Type
|
WASH
|
Details
|
The organic layer was washed with 10% HCl (10 mL) and water (2×10 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated under rotary evaporation
|
Reaction Time |
1.5 (± 0.5) h |
Name
|
|
Type
|
product
|
Smiles
|
C(C=C)[Si](C(C)C)(C(C)C)C#C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 11.3 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |